4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a boronic ester that features a dioxaborolane ring with a propynyl substituent. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane can be synthesized through the reaction of 2-butyne-1,4-diol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Hydroboration: It can undergo hydroboration reactions with alkenes to form organoboranes, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate.
Solvents: Tetrahydrofuran, toluene, and dimethylformamide are frequently used.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Organoboranes: Resulting from hydroboration reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the development of bioconjugates and probes for biological imaging and diagnostics.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Used in the production of advanced materials and fine chemicals.
Mechanism of Action
The primary mechanism of action for 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involve palladium-catalyzed cycles.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-2-(1-buten-1-YL)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-ethynyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-phenyl)-1,3,2-dioxaborolane
Uniqueness: 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane is unique due to its propynyl group, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in synthesizing compounds with specific structural and electronic properties.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-prop-1-ynyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQYQNRFYLSJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347389-75-7 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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